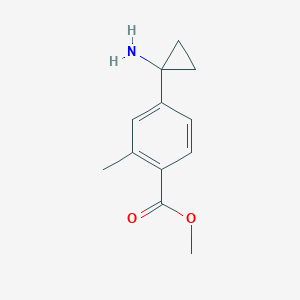
Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate is a synthetic organic compound with the molecular formula C11H13NO2. It is a colorless, crystalline solid that is soluble in most organic solvents. This compound is used in various scientific applications, including the synthesis of different compounds and the study of biochemical and physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate involves several steps. One common method includes the use of hydrogen chloride in ethyl acetate. The reaction conditions can vary, with some methods requiring the use of a cold pack and others requiring the reaction to take place at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound to its corresponding reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, ethyl acetate, and various oxidizing and reducing agents. The reaction conditions can vary depending on the desired outcome, with some reactions requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate has several scientific research applications, including:
Psychiatric Treatment: It has been studied for its potential in psychiatric treatment, particularly as part of sodium benzoate, which has shown promise as an adjunct therapy for schizophrenia.
Material Science: Derivatives of this compound have been explored as photoinitiators in material science, providing insights into novel approaches for developing advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, as part of sodium benzoate, it inhibits d-amino acid oxidase, which has been shown to improve symptoms and neurocognition in patients with chronic schizophrenia .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate include:
- 1-(4-Fluorophenyl)cyclopropanamine
- 1-(4-Bromophenyl)cyclopropanamine hydrochloride
- 1-(3-Bromophenyl)cyclopropanamine
- 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with particular molecular targets and pathways. This uniqueness makes it valuable in various scientific research applications, including psychiatric treatment and material science.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 4-(1-aminocyclopropyl)-2-methylbenzoate |
InChI |
InChI=1S/C12H15NO2/c1-8-7-9(12(13)5-6-12)3-4-10(8)11(14)15-2/h3-4,7H,5-6,13H2,1-2H3 |
InChI Key |
XVJNAZJWMBHPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CC2)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















